molecular formula C12H20N4O B1488031 (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1465663-53-9

(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B1488031
CAS No.: 1465663-53-9
M. Wt: 236.31 g/mol
InChI Key: IKYAUJZJQWGAHO-UHFFFAOYSA-N
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Description

(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone , with the CAS number 1465663-53-9 , is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₂H₂₀N₄O
  • Molecular Weight : 236.31 g/mol

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its potential as an inhibitor in various pathways related to cancer and inflammation. The following sections detail specific findings regarding its efficacy against different biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , have shown promise as anticancer agents. A study focusing on similar pyrazole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone and in combination with doxorubicin. The results suggested a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Table 1: Summary of Anticancer Studies

StudyCompound TestedCell LinesEfficacy
Pyrazole DerivativesMCF-7, MDA-MB-231Synergistic effect with doxorubicin
PD-1/PD-L1 InhibitorsVarious Tumor ModelsPromising immune checkpoint inhibition

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives have shown significant activity in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models. This suggests that the compound may serve as a model for designing new anti-inflammatory agents .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, molecular docking studies have revealed potential interactions with key proteins involved in cancer progression and inflammation pathways, indicating that it may act through competitive inhibition or modulation of these targets .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Case Study on Breast Cancer : In vitro testing revealed that certain pyrazole derivatives significantly reduced cell viability in breast cancer cells and enhanced the effectiveness of standard chemotherapy agents like doxorubicin.
  • Immunotherapy Applications : A recent study identified novel small molecule inhibitors targeting the PD-1/PD-L1 pathway using similar pyrazole structures, suggesting potential applications in cancer immunotherapy .

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-6-11(15(2)14-9)12(17)16-5-3-4-10(7-13)8-16/h6,10H,3-5,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYAUJZJQWGAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.